
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate is a quaternary ammonium compound with the molecular formula C20-H34-N-O3.I and a molecular weight of 463.45 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate typically involves the quaternization of tertiary amines with halocarbons. This process can be achieved through the reaction of diethyl(3-hydroxypropyl)methylamine with iodomethane in the presence of a suitable solvent . The reaction conditions often include heating the mixture to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale quaternization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Elimination Reactions: Hofmann elimination is a notable reaction for quaternary ammonium salts, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as thiolates or alkoxides, under mild conditions.
Hofmann Elimination: This reaction typically requires the use of silver hydroxide or silver oxide to replace the iodide ion with a hydroxide ion, followed by heating to induce elimination.
Major Products
Substitution Reactions: The major products are the substituted ammonium salts.
Elimination Reactions: The primary product is an alkene, along with a tertiary amine byproduct.
Aplicaciones Científicas De Investigación
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Mecanismo De Acción
The mechanism of action of ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the lipid bilayer of bacterial cell membranes, leading to cell lysis and death . This compound targets the cell membrane integrity, making it effective against a broad spectrum of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium Iodide: Commonly used in organic synthesis as a phase-transfer catalyst.
Uniqueness
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate is unique due to its specific structure, which combines the properties of a quaternary ammonium salt with a thymyloxyacetate moiety. This combination enhances its antimicrobial efficacy and makes it suitable for specialized applications in both research and industry.
Propiedades
Número CAS |
32305-38-7 |
|---|---|
Fórmula molecular |
C20H34INO3 |
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
diethyl-methyl-[3-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]oxypropyl]azanium;iodide |
InChI |
InChI=1S/C20H34NO3.HI/c1-7-21(6,8-2)12-9-13-23-20(22)15-24-19-14-17(5)10-11-18(19)16(3)4;/h10-11,14,16H,7-9,12-13,15H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
RFDGTOLGNVEJPO-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CCCOC(=O)COC1=C(C=CC(=C1)C)C(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


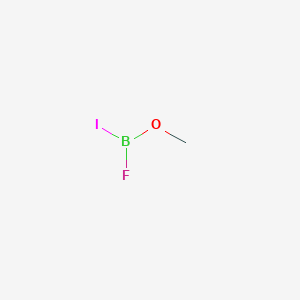

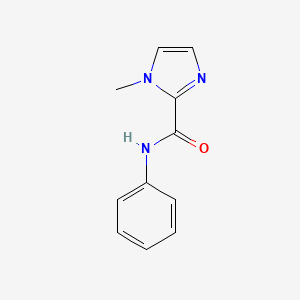
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
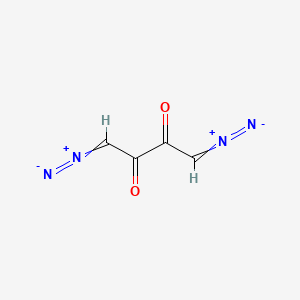
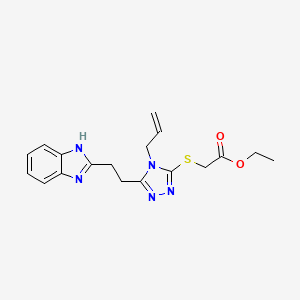

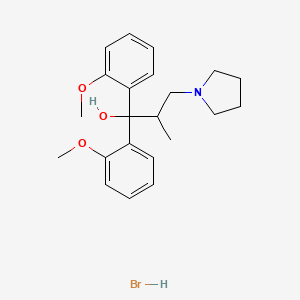

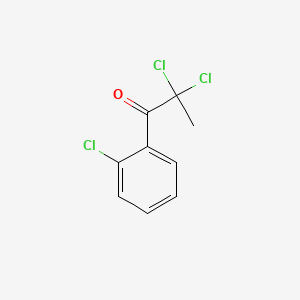
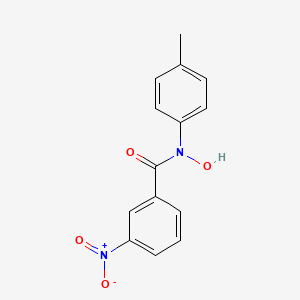

![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)

